![molecular formula C14H13ClO B8718091 3,3-dimethylspiro[cyclopropane-1,1'-[1H]indene]-2-carbonyl chloride CAS No. 60450-40-0](/img/structure/B8718091.png)
3,3-dimethylspiro[cyclopropane-1,1'-[1H]indene]-2-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethylspiro(cyclopropane-1,1’-(1H)indene)-2-carbonyl chloride is a complex organic compound with a unique spiro structure. This compound is characterized by a cyclopropane ring fused to an indene moiety, with a carbonyl chloride functional group attached. The spiro configuration imparts distinct chemical and physical properties, making it an interesting subject for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethylspiro(cyclopropane-1,1’-(1H)indene)-2-carbonyl chloride typically involves multiple steps. One common method starts with the preparation of 3,3-Dimethylspiro(cyclopropane-1,1’-(1H)indene)-2-carboxylic acid. This intermediate can be synthesized through a series of reactions, including cyclopropanation and subsequent functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dimethylspiro(cyclopropane-1,1’-(1H)indene)-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can participate in nucleophilic substitution reactions, forming esters, amides, and other derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cycloaddition Reactions: The spiro structure allows for unique cycloaddition reactions, leading to the formation of complex cyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid .
Applications De Recherche Scientifique
3,3-Dimethylspiro(cyclopropane-1,1’-(1H)indene)-2-carbonyl chloride has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3,3-Dimethylspiro(cyclopropane-1,1’-(1H)indene)-2-carbonyl chloride involves its ability to undergo various chemical transformations. The carbonyl chloride group is highly reactive, allowing the compound to interact with different molecular targets. The spiro structure also contributes to its reactivity and stability, enabling it to participate in complex reaction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3-Dimethylspiro(cyclopropane-1,1’-(1H)indene)-2-carboxylic acid
- Sodium 3,3-Dimethylspiro(cyclopropane-1,1’-(1H)indene)-2-carboxylate
Uniqueness
Compared to similar compounds, 3,3-Dimethylspiro(cyclopropane-1,1’-(1H)indene)-2-carbonyl chloride is unique due to its carbonyl chloride functional group, which imparts distinct reactivity. The spiro structure also differentiates it from other compounds, providing unique chemical and physical properties .
Propriétés
Numéro CAS |
60450-40-0 |
|---|---|
Formule moléculaire |
C14H13ClO |
Poids moléculaire |
232.70 g/mol |
Nom IUPAC |
2,2-dimethylspiro[cyclopropane-3,1'-indene]-1-carbonyl chloride |
InChI |
InChI=1S/C14H13ClO/c1-13(2)11(12(15)16)14(13)8-7-9-5-3-4-6-10(9)14/h3-8,11H,1-2H3 |
Clé InChI |
ICBPPBCKUQGUNB-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(C12C=CC3=CC=CC=C23)C(=O)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


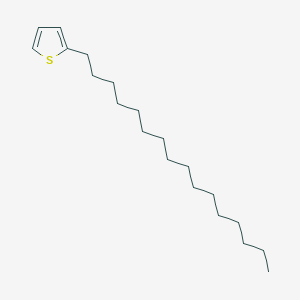
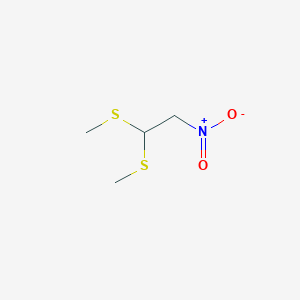
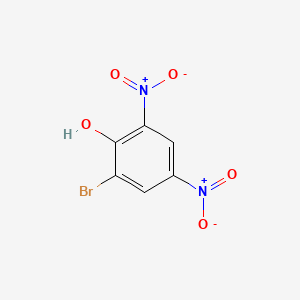
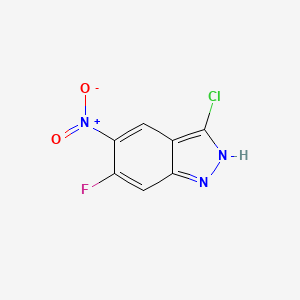
![4-Oxo-4-{[2-(pyridin-2-yl)ethyl]amino}butanoic acid](/img/structure/B8718043.png)
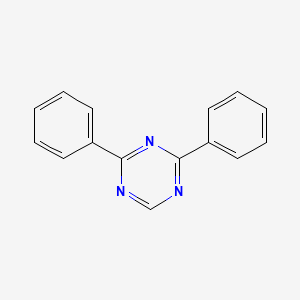
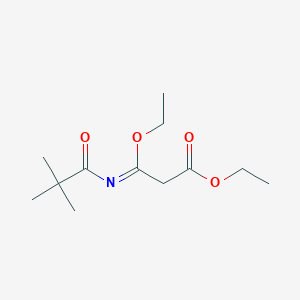
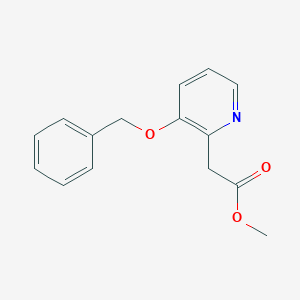
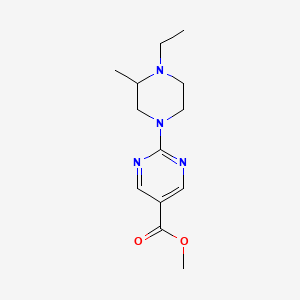
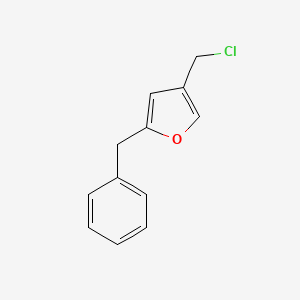
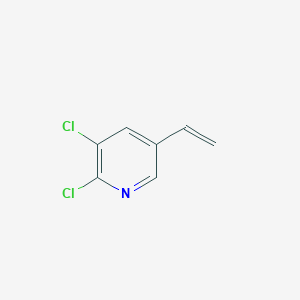
![N-[(2,6-Dimethylpiperidin-1-yl)acetyl]glycine](/img/structure/B8718096.png)
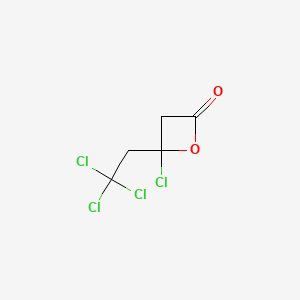
![5'-Chloro-2'-hydroxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B8718107.png)
